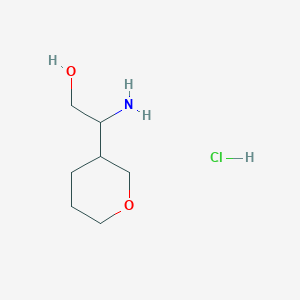

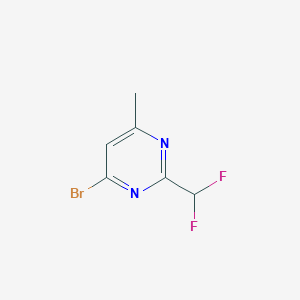

![molecular formula C20H19F3N6OS B3003865 N-(2-(1H-pyrazol-1-yl)ethyl)-1-ethyl-5-methyl-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)-1H-pyrazole-3-carboxamide CAS No. 1396871-10-5](/img/structure/B3003865.png)

N-(2-(1H-pyrazol-1-yl)ethyl)-1-ethyl-5-methyl-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)-1H-pyrazole-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "N-(2-(1H-pyrazol-1-yl)ethyl)-1-ethyl-5-methyl-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)-1H-pyrazole-3-carboxamide" is a pyrazole derivative, which is a class of organic compounds characterized by a 5-membered ring structure containing two nitrogen atoms at positions 1 and 2. Pyrazole derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry.

Synthesis Analysis

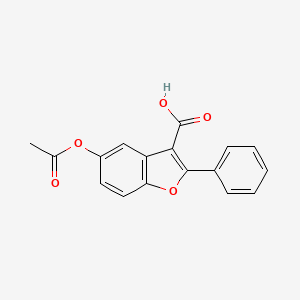

The synthesis of pyrazole derivatives often involves the cyclization of hydrazines with 1,3-dicarbonyl compounds or their equivalents. For example, the synthesis of a related compound, ethyl 1-(2,4-dimethylphenyl)-3-methyl-5-phenyl-1H-pyrazole-4-carboxylate, was achieved through a 3+2 annulation method starting from (E)-ethyl 2-benzylidene-3-oxobutanoate and phenylhydrazine hydrochloride . Similarly, the synthesis of 5-(benzofuran-2-yl)-N'-(2-substituted-4-oxothiazolidin-3-yl)-1-phenyl-1H-pyrazole-3-carboxamide derivatives involved a cyclocondensation reaction of carbohydrazones with thioglycolic acid . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often confirmed using spectroscopic techniques such as NMR, IR, and mass spectrometry. For instance, the structure of a novel pyrazole derivative, ethyl 1-(2,4-dimethylphenyl)-3-methyl-5-phenyl-1H-pyrazole-4-carboxylate, was confirmed using single-crystal X-ray diffraction studies, which also revealed the presence of intermolecular hydrogen bonds and π-π stacking interactions stabilizing the crystal structure . These techniques would be essential in determining the molecular structure of "N-(2-(1H-pyrazol-1-yl)ethyl)-1-ethyl-5-methyl-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)-1H-pyrazole-3-carboxamide".

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions, including functionalization, to introduce different substituents into the pyrazole core. For example, the functionalization reactions of 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid with 2,3-diaminopyridine led to the formation of a pyrazole-3-carboxamide and an imidazo[4,5-b]pyridine derivative . These types of reactions could be relevant for further chemical modifications of the compound .

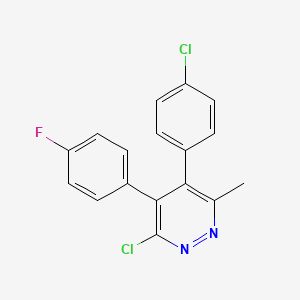

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives, such as solubility, melting point, and stability, can be influenced by the nature of the substituents attached to the pyrazole ring. The crystal packing, hydrogen bonding, and other intermolecular interactions play a significant role in the solid-state properties of these compounds, as seen in the X-ray structure characterization and Hirshfeld surface analysis of antipyrine-like derivatives . Additionally, DFT calculations can provide insights into the electronic properties and reactivity of the compound .

Orientations Futures

The future research on this compound could focus on further elucidating its biological activities and potential applications. The design and synthesis of novel pyrazoles, examining different potencies of pyrazoles, and seeking for potential applications of pyrazoles are some of the future directions .

Mécanisme D'action

Target of Action

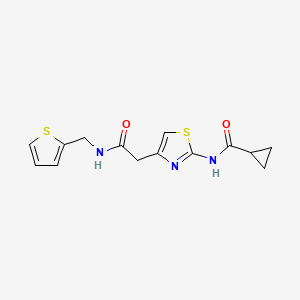

Compounds with similar structures, such as pyrazoline and imidazole derivatives, have been reported to exhibit a broad range of biological activities . These activities include antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Mode of Action

It’s worth noting that similar compounds have shown potential as neuroprotective agents for activated-acetylcholinesterase-linked neurological disorders . This suggests that these compounds might inhibit cholinesterase activity, affecting nerve pulse transmission.

Biochemical Pathways

For instance, some imidazole derivatives have shown potential in the development of new drugs due to their broad range of chemical and biological properties .

Pharmacokinetics

The solubility of a compound in water and other polar solvents can significantly impact its bioavailability .

Result of Action

Similar compounds have shown a range of biological activities, suggesting that they may have multiple effects at the molecular and cellular levels .

Propriétés

IUPAC Name |

1-ethyl-5-methyl-N-(2-pyrazol-1-ylethyl)-N-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]pyrazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19F3N6OS/c1-3-29-13(2)12-15(26-29)18(30)28(11-10-27-9-5-8-24-27)19-25-17-14(20(21,22)23)6-4-7-16(17)31-19/h4-9,12H,3,10-11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FREKLOGCVPZMAG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC(=N1)C(=O)N(CCN2C=CC=N2)C3=NC4=C(C=CC=C4S3)C(F)(F)F)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19F3N6OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(1H-pyrazol-1-yl)ethyl)-1-ethyl-5-methyl-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)-1H-pyrazole-3-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(4-butylphenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide](/img/structure/B3003789.png)

![(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)(4-bromophenyl)methanone](/img/structure/B3003797.png)

![N-(1-cyanocyclopentyl)-2-[(2-hydroxy-3-naphthalen-1-yloxypropyl)-propan-2-ylamino]acetamide](/img/structure/B3003800.png)

![methyl [(2,2-dimethyl-6-oxo-3,4,6,7,8,9-hexahydro-2H-cyclopenta[c]pyrano[2,3-h]chromen-10-yl)oxy]acetate](/img/structure/B3003802.png)

![8-Methoxy-3-[4-(thian-4-yl)-1,4-diazepane-1-carbonyl]chromen-2-one](/img/structure/B3003803.png)